![molecular formula C13H13ClN4O3 B2376198 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034574-30-4](/img/structure/B2376198.png)
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is a derivative of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), an organic triazine compound . DMTMM is commonly used for the activation of carboxylic acids, particularly for amide synthesis . It is one of the reagents used for amide coupling, one of the most common reactions in organic chemistry .
Synthesis Analysis
DMTMM is synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The molecular structure of DMTMM is represented by the chemical formula C10H17ClN4O3 . The InChI string representation isInChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1
. Chemical Reactions Analysis
DMTMM is used in various chemical reactions. It is used for the condensation of carboxylic acids and amines to form the corresponding amides . It can also be used for the esterification of carboxylic acids with alcohols to form the corresponding esters . DMTMM has also been applied to anhydride synthesis .Physical And Chemical Properties Analysis
DMTMM has a molar mass of 276.72 g·mol−1 . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available . It is a powder form substance .Scientific Research Applications
Antimicrobial Agents
Triazine-derived quaternary ammonium salts, which can be prepared from 3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide, have been reported to be highly efficient antimicrobial agents . They have been tested and found to have low minimum inhibitory concentration (MIC) values and low cytotoxicity .
Surface Disinfectants
These compounds have also been used in the development of surface disinfectants . Their long-lasting efficiency due to their persistence on treated surfaces makes them ideal for this application .
Monoamine Oxidase Inhibitors
1,3,5-Triazine amino acid derivatives, which can be synthesized from 3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide, have been studied for their monoamine oxidase inhibitory activity . Some of these compounds have shown comparable MAO-A inhibition activity to that of the standard clorgyline .
Synthesis of Other Chemical Compounds
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide plays an important role in the synthesis of other chemical compounds such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride and bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether .
Antioxidant Activity
Benzamide compounds, which can be synthesized from 3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide, have been studied for their in vitro antioxidant activity . These compounds have been evaluated by total antioxidant, free radical scavenging, and metal chelating activity .
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of this coupling is similar to other common amide coupling reactions involving activated carboxylic acids .
First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathway of amide synthesis . The activation of carboxylic acids and the subsequent formation of amides are crucial steps in this pathway . The downstream effects include the synthesis of other carboxylic functional groups such as esters and anhydrides .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good absorption and distribution characteristics
Result of Action
The result of the compound’s action is the formation of amides , esters , and anhydrides . These are important functional groups in organic chemistry and biochemistry, playing key roles in a wide range of biological processes and chemical reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is typically used in the chloride form , suggesting that the presence of chloride ions may enhance its activity. Additionally, the compound’s reactions usually proceed under atmospheric conditions without the need for drying of the solvent . This suggests that the compound is stable and active in a variety of environmental conditions.
Safety and Hazards
Future Directions
DMTMM has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines and for ligation of polysaccharides such as hyaluronic acid . Despite primarily being used for amide synthesis, DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid . These properties suggest that DMTMM has potential for further applications in organic synthesis.
properties
IUPAC Name |
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-4-3-5-9(14)6-8/h3-6H,7H2,1-2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQMJKRJDXUEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.